molecular formula C30H31FN2O3 B2925803 5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one CAS No. 850905-87-2

5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one

Cat. No.: B2925803
CAS No.: 850905-87-2
M. Wt: 486.587
InChI Key: NUYKCIHUENJTTK-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structures that are common in medicinal chemistry, including a benzylpiperidine moiety and a dihydroisoquinolinone ring . These structures are often found in biologically active molecules and could potentially confer various pharmacological properties to the compound.

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds with structures incorporating elements of the query compound have been developed for their potential therapeutic effects. A notable example is the synthesis and analysis of novel antibacterial quinolones and isoquinolines, demonstrating potent activity against various bacterial strains. The structure-activity relationship (SAR) highlights the importance of specific substituents for antibacterial efficacy, with crystallographic and molecular modeling studies providing insight into the molecular basis of their action (Kuramoto et al., 2003).
  • Another research area involves the disposition and metabolism of novel orexin receptor antagonists, such as SB-649868, indicating comprehensive metabolic profiling and elucidation of pharmacokinetic properties (Renzulli et al., 2011).

Pharmacological and Therapeutic Potential

  • The exploration of non-competitive AMPA receptor antagonists for their potential in treating neurological conditions, such as epilepsy, demonstrates the broad therapeutic applications of compounds with related structural features. Focal microinjection studies in animal models have provided insights into the role of AMPA neurotransmission in absence epilepsies (Citraro et al., 2006).
  • Novel hybrid molecules incorporating quinazolinone and thiazolidinone motifs have been synthesized with the aim of discovering new anticancer agents. These compounds have shown promising antitumor activities against various cancer cell lines, highlighting the potential of structurally complex molecules for therapeutic applications (Fang et al., 2016).

Material Science and Chemical Analysis

  • In material science, the synthesis and absorption properties of novel fluorescent dyes incorporating benzotriazole and piperidine units have been explored for potential applications in photostable fluorescent materials. These studies demonstrate the versatility of structurally complex compounds in applications beyond pharmacology (Bojinov & Panova, 2007).

Properties

IUPAC Name

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN2O3/c31-25-11-9-24(10-12-25)20-33-18-15-26-27(30(33)35)7-4-8-28(26)36-21-29(34)32-16-13-23(14-17-32)19-22-5-2-1-3-6-22/h1-12,23H,13-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYKCIHUENJTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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